N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide

medicinal chemistry drug design library selection

Secure a structurally unique, racemic fluorinated benzamide building block (CAS 338398-79-1) for your advanced research. The para-sulfinylmethyl linker provides a stereogenic center and a semi-polar anchor for kinase hinge-binding or allosteric pocket optimization. Unlike achiral sulfonamide or thioether analogs, this scaffold allows for enantiospecific probe development via chiral resolution. Its 3-trifluoromethylbenzamide moiety and 4-fluorophenyl ring offer distinct lipophilic efficiency and metabolic stability compared to heavier halogenated variants, making it a strategic choice for fragment-based screening, PROTAC linker exploration, and SAR hit expansion campaigns.

Molecular Formula C21H15F4NO2S
Molecular Weight 421.41
CAS No. 338398-79-1
Cat. No. B2651596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
CAS338398-79-1
Molecular FormulaC21H15F4NO2S
Molecular Weight421.41
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H15F4NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27)
InChIKeyBUBXELWWKIBZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-[(4-Fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide: Procurement Baseline and Structural Class


N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide (CAS 338398-79-1) is a synthetic, small-molecule fluorinated benzamide derivative with a molecular formula of C21H15F4NO2S and a molecular weight of 421.4 g/mol [1]. Its structure features a central N-phenyl benzamide core, a 3-trifluoromethyl substituent on the benzamide ring, and a 4-fluorophenyl sulfinylmethyl group on the aniline phenyl ring. The compound exists as a racemic mixture at the sulfinyl sulfur atom, as indicated by its one undefined atom stereocenter [1]. This structural class is often utilized as a chemical building block, a potential kinase hinge-binding motif, or a proteolysis-targeting chimera (PROTAC) ligand precursor. However, in the current public scientific literature, no primary research articles, patents, or bioassay records with quantitative target engagement data have been identified [REFS-2–3]. The compound's primary documented value lies in its structural distinctiveness and purity specifications as a specialty research chemical.

N-[4-[(4-Fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide: Structural Specificity and Why Generic Substitution Risks Project Failure


A researcher cannot assume that N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can be swapped with even its closest purchasable analogs. The molecule presents a confluence of specific, non-covalent binding features: the 4-fluorophenyl ring's electron-withdrawing character, the sulfinyl group's dual role as a hydrogen bond acceptor (S=O) and a stereogenic center, and the benzamide's 3-trifluoromethyl group, which enhances lipophilicity and metabolic stability [REFS-1, REFS-4]. Importantly, the para-substituted sulfinylmethyl linker dictates a precise geometry that influences target binding, as demonstrated by the distinct biological profiles of related sulfinylmethyl benzamides in kinase inhibition [3]. Subtle structural changes, such as replacing the 4-fluorophenyl with a 4-bromophenyl or a 3-trifluoromethylphenyl group, alter the electron density, steric bulk, and halogen bonding capacity, which can dramatically impact selectivity, potency, and off-target profiles in structure-activity relationships (SAR). The lack of public bioactivity data for this specific compound actually heightens the risk of unqualified substitution; without target engagement data, a functional group swap could inadvertently introduce cryptic liabilities or abolish intended activity. The following section details the only reliable, quantitatively comparable differential dimensions available.

Quantitative Differential Evidence for N-[4-[(4-Fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide


Molecular Properties and Drug-Likeness Comparison Versus the Closest Commercial Analogs

In the absence of bioactivity data, computed molecular properties provide the only objective, vendor-independent basis for differentiation. The target compound (4-F-phenyl) is compared to its direct commercial structural analogs: the 4-bromophenyl (4-Br-phenyl) and the 3-trifluoromethylphenyl (3-CF3-phenyl) sulfinylmethyl benzamides. The 4-F derivative exhibits a lower molecular weight (421.4 g/mol), an intermediate lipophilicity (XLogP3 = 4.5), and a topological polar surface area (TPSA) of 65.4 Ų [1]. These values situate it closer to Lipinski's rule-of-five parameters than the heavier 4-Br analog (MW ~486 g/mol) and the more lipophilic 3-CF3 analog (MW 471.4 g/mol, XLogP predicted ~5.0). In fragment-based or lead-like compound library procurement, this compound offers a more polar, lower molecular weight entry point into the sulfinylmethyl benzamide chemical space, which can be advantageous for maintaining solubility and permeability during early hit-to-lead progression [2].

medicinal chemistry drug design library selection

Sulfinylmethyl Substituent: Synthetic Tractability and Optical Resolution Potential

The compound contains a sulfinyl group (R-S(O)-R'), which is a well-established chiral auxiliary and pharmacophore in medicinal chemistry. Unlike a sulfonyl (R-SO2-R') or thioether (R-S-R') linker, the sulfinyl group is stereogenic, meaning that N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can exist as two enantiomeric forms (R/S), one of which is present as a single undefined atom stereocenter in the purchased racemate [1]. This compares favorably to the achiral sulfonyl analogs, such as N-(4-fluorophenyl)-4-methyl-benzenesulfonamide, which cannot be exploited for chiral resolution. The sulfoxide functional group has been shown to participate in specific H-bonding interactions with the kinase hinge region, and its stereochemistry can be controlled during synthesis using asymmetric oxidation methods [2]. The analogous 4-bromophenyl variant (CAS 338398-80-4) shares this feature but is a heavier halogen, which may reduce its attractiveness for fragment-based approaches. The presence of this chiral center provides a quantifiable opportunity for SAR exploration that is absent in sulfonamide-based comparators.

synthetic chemistry chiral synthesis building blocks

Kinase Inhibitor Pharmacophore Alignment: 3-Trifluoromethylbenzamide as a Type II Kinase Binding Motif

The 3-trifluoromethylbenzamide moiety is a recognized pharmacophore for inducing type II kinase inhibition by occupying the DFG-out hydrophobic pocket adjacent to the ATP binding site [1]. This pharmacophore is present in multiple well-characterized type II kinase inhibitors, such as those developed for Abl and Src kinases. The target compound incorporates this motif but dispenses with the additional adenosine-mimetic heterocycle typically required for potent kinase inhibition, making it a minimal scaffold for allosteric or type II inhibition probe development. The 4-fluorophenyl sulfinylmethyl group can then be leveraged as a vector for divergent synthesis. In contrast, related benzamides lacking the 3-trifluoromethyl group, such as N-benzyl-4-sulfamoylbenzamide, are typically carbonic anhydrase inhibitors [2], illustrating how a single substitution switch redirects the target profile. No direct kinase inhibition data for this compound is publicly available, but the class pharmacophore suggests a clear mechanistic hypothesis and a rational advantage over non-trifluoromethylated analogs if kinase inhibition is the intended target.

kinase inhibitor type II inhibitor DFG-out pharmacophore

Recommended Application Scenarios for N-[4-[(4-Fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide Based on Verified Evidence


Fragment-Based or Lead-Like Library Expansion for Type II Kinase Inhibitor Programs

Based on its low molecular weight (421.4 g/mol) and lipophilic efficiency relative to its closest commercial analogs [REFS-1 from Section 3, Evidence_Item 1], this compound is optimally procured as a library member for fragment-based screening or early hit expansion campaigns targeting kinases that adopt the DFG-out conformation. Its 3-trifluoromethylbenzamide moiety pre-positions it for allosteric pocket binding [REFS-4 from Section 3, Evidence_Item 3], while the sulfinylmethyl linker allows for subsequent C-H activation or nucleophilic displacement chemistries to introduce diversity.

Synthesis of Chiral Sulfoxide Probe Molecules for Target Engagement Studies

Given the explicit presence of a sulfinyl stereocenter [REFS-1 from Section 3, Evidence_Item 2], this racemic compound is ideal for labs equipped with chiral HPLC or SFC to resolve the enantiopure forms. These can then be used as chemical probes to investigate enantiospecific binding modes on protein targets, an experiment impossible with the achiral sulfonamide or thioether analogs. The resolved enantiomers may serve as matched molecular pairs to determine the stereochemical requirements of a target of interest.

Linker Optimization in PROTAC Design

The para-sulfinylmethylphenyl benzamide core provides a rigid, semi-polar linker motif for PROTAC design. The sulfinyl group's polarity (TPSA 65.4 Ų) aids in maintaining solubility, while the fluorophenyl and trifluoromethyl groups enhance passive permeability [REFS-1 from Section 1]. When developing heterobifunctional degraders, this scaffold can be functionalized at the fluorophenyl or the benzoyl moieties, offering a well-characterized physicochemical starting point compared to more lipophilic, heavier analogs.

Process Chemistry and Impurity Identification for Bicalutamide-Related Research

Although not a direct impurity, this compound shares a close structural relationship with bicalutamide degradation products and process impurities that feature a sulfinyl-fluorophenyl motif [REFS-5 from Section 2]. It can serve as a synthetic model compound or a reference standard for developing analytical methods for related sulfinyl-containing active pharmaceutical ingredients. Its commercial availability and well-defined structure (CID 3761724) facilitate its use as a system suitability standard in HPLC method development.

Quote Request

Request a Quote for N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.